Pyrazolo[1,5-a]pyridine-7-carbonitrile
CAS No.: 319432-36-5
Cat. No.: VC2238379
Molecular Formula: C8H5N3
Molecular Weight: 143.15 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 319432-36-5 |
---|---|
Molecular Formula | C8H5N3 |
Molecular Weight | 143.15 g/mol |
IUPAC Name | pyrazolo[1,5-a]pyridine-7-carbonitrile |
Standard InChI | InChI=1S/C8H5N3/c9-6-8-3-1-2-7-4-5-10-11(7)8/h1-5H |
Standard InChI Key | KIDIJBYYGAEULX-UHFFFAOYSA-N |
SMILES | C1=CC2=CC=NN2C(=C1)C#N |
Canonical SMILES | C1=CC2=CC=NN2C(=C1)C#N |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Basic Properties
Pyrazolo[1,5-a]pyridine-7-carbonitrile features a fused ring system with a nitrile group at the 7-position. While the basic pyrazolo[1,5-a]pyridine scaffold has a molecular formula of C₇H₆N₂ , the addition of the carbonitrile group results in a formula of C₈H₅N₃. The compound exhibits a planar structure with extensive π-electron delocalization across both rings, contributing to its aromatic character and stability.
The core pyrazolo[1,5-a]pyridine structure possesses physical properties that provide insight into the characteristics of its 7-carbonitrile derivative:
The addition of the carbonitrile group at the 7-position increases the molecular weight and likely affects other physical properties, including solubility profile and melting point, due to the polar character of the nitrile group.
Electronic Properties and Reactivity
The electronic distribution in pyrazolo[1,5-a]pyridine-7-carbonitrile is influenced by both the heterocyclic ring system and the electron-withdrawing nitrile group. The nitrile functionality creates an electron-deficient center that can participate in various chemical transformations, including nucleophilic addition reactions. Additionally, the pyrazole-pyridine fused system contains multiple sites susceptible to electrophilic or nucleophilic attack, depending on the reaction conditions.
Comparative Analysis with Related Derivatives
Several derivatives of pyrazolo[1,5-a]pyridine-7-carbonitrile have been described in the literature, each with specific structural modifications that influence their properties and potential applications.
Table 1: Comparative Analysis of Pyrazolo[1,5-a]pyridine Derivatives
Synthetic Strategies for Pyrazolo[1,5-a]pyridine-7-carbonitrile
General Synthetic Approaches
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves the construction of the fused bicyclic system followed by appropriate functionalization to introduce the carbonitrile group. Based on methodologies for related compounds, several synthetic strategies can be proposed for pyrazolo[1,5-a]pyridine-7-carbonitrile.
One efficient approach involves oxidative C-C bond formation using N-aminopyridines as starting materials, as described for related pyrazolo[1,5-a]pyridine derivatives . This method employs oxygen as an oxidant and proceeds through a Cross-Dehydrogenative Coupling (CDC) route. When performed under molecular oxygen atmosphere (1 atm), such reactions have been shown to produce high yields (up to 94%) for related compounds .
Key Reaction Conditions and Mechanisms
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically requires specific reaction conditions to achieve optimal yields. For instance, the oxidative CDC route mentioned above performs significantly better under oxygen atmosphere compared to air or inert conditions. Reactions conducted under molecular oxygen have yielded near-quantitative results (94%), while those under an argon atmosphere produced significantly diminished yields (6%) .
The use of acid catalysts also plays a crucial role in the synthesis of these compounds. Specifically, the addition of acetic acid in controlled amounts (6 equivalents optimal) has been shown to enhance yields while preventing the formation of undesired by-products like triazolo[1,5-a]pyridine derivatives .
Alternative Synthetic Pathways
Alternative approaches for obtaining pyrazolo[1,5-a]pyridine-7-carbonitrile may involve multicomponent reactions similar to those described for pyrazolo[1,5-a]pyrimidine derivatives. For instance, a three-component condensation reaction between aldehydes, aminopyrazoles, and malononitrile has been reported for the synthesis of pyrazolo[1,5-a]pyrimidine-6-carbonitriles .
A typical procedure for such reactions involves refluxing equivalent amounts of the reactants in ethanol for 24 hours, followed by purification through column chromatography . With appropriate modifications, similar approaches might be applicable for the synthesis of pyrazolo[1,5-a]pyridine-7-carbonitrile derivatives.
Applications in Medicinal Chemistry
Pharmacological Significance
Pyrazolo[1,5-a]pyridine derivatives, including those containing a carbonitrile functionality, have demonstrated significant pharmacological potential. A notable example is their reported MAPKAP-K2 inhibitory activity, suggesting potential applications in treating inflammatory conditions . This inhibitory activity makes them promising candidates for anti-inflammatory drug development.
The more complex derivative, pyrazolo(1,5-a)pyridine-7-carbonitrile, 3-((4-(4-chlorophenyl)-1-piperazinyl)methyl)- (also known as FAUC-327), has been specifically studied for its pharmacological properties , indicating the importance of this scaffold in drug discovery efforts.
Structure-Activity Relationships
The biological activity of pyrazolo[1,5-a]pyridine derivatives is strongly influenced by their substitution pattern. The presence of a nitrile group at the 7-position may contribute to specific interactions with biological targets through hydrogen bonding or dipole-dipole interactions. Additionally, substitutions at other positions, such as the 3- or 4-positions, can significantly modulate activity profiles.
Analytical Characterization
Spectroscopic Properties
The structural characterization of pyrazolo[1,5-a]pyridine-7-carbonitrile typically involves various spectroscopic techniques. The nitrile group produces a characteristic infrared absorption band around 2200-2240 cm⁻¹, serving as a diagnostic feature for this functionality.
In NMR spectroscopy, the aromatic protons of the pyrazolo[1,5-a]pyridine core typically appear in the range of δ 6.5-8.5 ppm, with specific chemical shifts dependent on the electronic effects of substituents. The presence of the electron-withdrawing nitrile group at the 7-position likely causes deshielding of nearby protons.
X-ray Crystallography
X-ray crystallographic analysis has been employed for the unambiguous structural determination of related compounds. For instance, the structure of tetrahydropyrido[1,2-b]indazole-8-carbonitrile (6a), a related heterocyclic nitrile, was definitively assigned using X-ray crystallography . Similar approaches would be valuable for confirming the three-dimensional structure of pyrazolo[1,5-a]pyridine-7-carbonitrile and its derivatives.
Current Research and Future Directions
Recent Advances
Recent research has focused on developing more efficient synthetic routes to pyrazolo[1,5-a]pyridine derivatives, with emphasis on environmentally friendly conditions and improved yields. The oxidative CDC route described for related compounds represents a significant advancement, offering high yields under relatively mild conditions .
Emerging Applications
Beyond traditional pharmaceutical applications, pyrazolo[1,5-a]pyridine-7-carbonitrile derivatives are being explored for various other applications. The rigid, planar structure combined with the electron-withdrawing nitrile group creates a compound with potential applications in materials science, particularly in the development of electronic or optical materials.
Furthermore, the distinct electronic properties of these compounds may make them valuable as building blocks for more complex molecular architectures or as scaffolds for catalytic systems.
Future Research Directions
Future research on pyrazolo[1,5-a]pyridine-7-carbonitrile is likely to focus on:
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Developing more selective and efficient synthetic methods
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Exploring detailed structure-activity relationships to optimize biological activity
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Investigating the potential of these compounds in new therapeutic areas
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Exploring applications beyond medicinal chemistry, such as in materials science or as synthetic intermediates
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